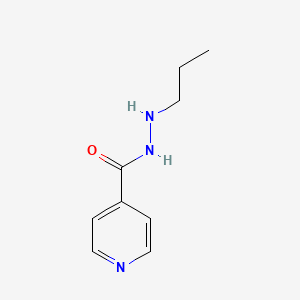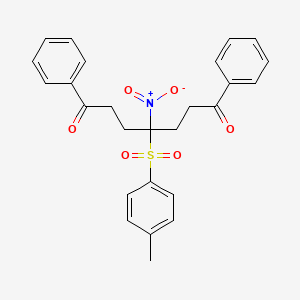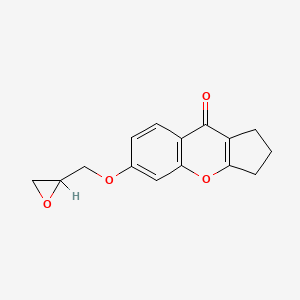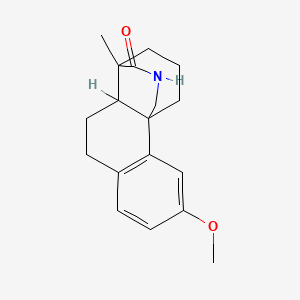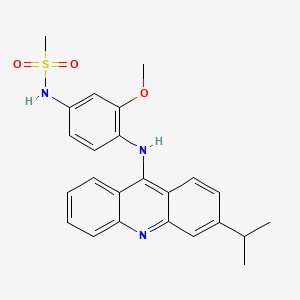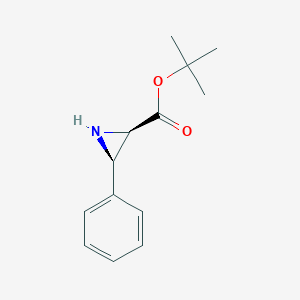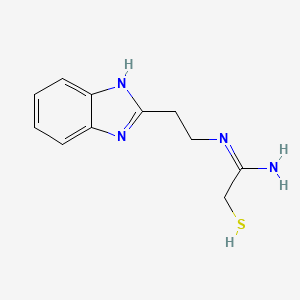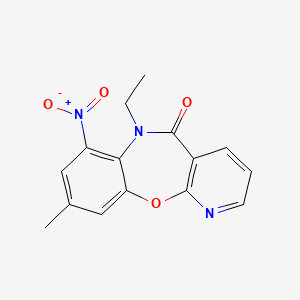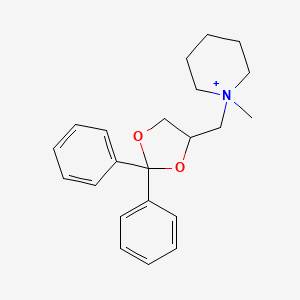
p-Arsenoso-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Arsenoso-N,N-dimethylaniline: is an organic compound that features an arsenic atom bonded to a phenyl ring substituted with a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Arsenoso-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with arsenic trioxide under acidic conditions. The reaction proceeds through the formation of an intermediate arsenic compound, which is then converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-Arsenoso-N,N-dimethylaniline can undergo oxidation reactions, where the arsenic atom is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, where the dimethylamino group directs the incoming electrophile to the para position relative to the arsenic atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed:
Oxidation: Products may include arsenic(V) compounds.
Reduction: Reduced forms of the compound with arsenic in lower oxidation states.
Substitution: Substituted derivatives of this compound with various electrophiles attached to the phenyl ring.
Applications De Recherche Scientifique
Chemistry: p-Arsenoso-N,N-dimethylaniline is used as a reagent in organic synthesis, particularly in the preparation of other organoarsenic compounds. It is also studied for its unique reactivity and potential as a catalyst in certain chemical reactions.
Biology: In biological research, this compound is investigated for its interactions with biomolecules, including proteins and nucleic acids. Its ability to form stable complexes with these molecules makes it a valuable tool in biochemical studies.
Medicine: The compound has potential applications in medicine, particularly in the development of arsenic-based drugs. Its unique chemical properties may allow for the design of novel therapeutic agents with specific biological targets.
Industry: In industrial applications, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism by which p-Arsenoso-N,N-dimethylaniline exerts its effects involves the interaction of the arsenic atom with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can interact with DNA, causing damage and affecting cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
p-Nitroso-N,N-dimethylaniline: Similar in structure but with a nitroso group instead of an arsenic atom.
N,N-Dimethylaniline: Lacks the arsenic atom, making it less reactive in certain chemical reactions.
Arsenic Trioxide: A simpler arsenic compound used in various chemical and medical applications.
Uniqueness: p-Arsenoso-N,N-dimethylaniline is unique due to the presence of both the dimethylamino group and the arsenic atom. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
72104-18-8 |
|---|---|
Formule moléculaire |
C8H10AsNO |
Poids moléculaire |
211.09 g/mol |
Nom IUPAC |
4-arsoroso-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10AsNO/c1-10(2)8-5-3-7(9-11)4-6-8/h3-6H,1-2H3 |
Clé InChI |
YTXZUIHBIZSAPW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[As]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



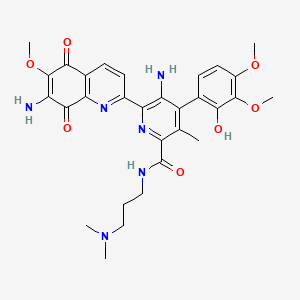
![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
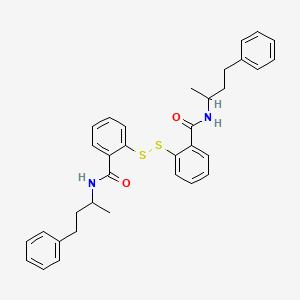
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
